2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide
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Description
2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
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Biological Activity
2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₂H₁₂N₄O₃
- Molecular Weight : 248.25 g/mol
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activities. For instance, studies on related benzimidazole derivatives have shown high radical scavenging capabilities, particularly in assays such as DPPH and ABTS. These properties are crucial for mitigating oxidative stress-related diseases.
Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
---|---|---|
Compound A | 93.75 ± 0.47 | 7.12 ± 2.32 |
Compound B | 85.00 ± 1.20 | 10.50 ± 1.50 |
Compound C | 78.50 ± 0.90 | 15.00 ± 3.00 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on different cancer cell lines. For example, drug-loaded micelles containing similar imidazolidinone derivatives demonstrated enhanced antiproliferative effects against breast cancer cells (MDA-MB-231), indicating a promising therapeutic avenue.
Case Study : A study found that the incorporation of the compound into micelles led to significant cytotoxicity in cancer cells while sparing non-cancerous cells (MCF-10A), highlighting its selective action.
The proposed mechanism for the biological activity of this compound involves:
- Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them.
- Cell Cycle Arrest : In cancer cells, it has been observed to induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through the activation of caspases.
Research Findings
Several studies have reported on the biological activities associated with similar compounds:
- Antioxidant Studies : A series of benzimidazole derivatives were tested for their antioxidant potential using DPPH and ABTS assays, demonstrating significant inhibition rates comparable to standard antioxidants like Trolox.
- Cytotoxicity Assays : Compounds with structural similarities exhibited varying degrees of cytotoxicity against multiple cancer cell lines, suggesting a structure-activity relationship that favors certain substitutions.
- In Vivo Studies : Preliminary in vivo studies indicated that these compounds could reduce tumor growth in xenograft models when administered at specific dosages.
Properties
IUPAC Name |
2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c13-9(16)7-15-11(18)10(17)14(12(15)19)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMHNWKWHJOWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331961 |
Source
|
Record name | 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666437 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303986-66-5 |
Source
|
Record name | 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.